molecular formula C17H17NO4 B11082321 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B11082321
M. Wt: 299.32 g/mol
InChI Key: HEMBQZAWHAEQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide is an organic compound with a complex structure that includes a benzodioxole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 1,3-benzodioxole with 2-ethylphenylamine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted acetamides or phenyl derivatives

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylphenyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(2-propylphenyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(2-butylphenyl)acetamide

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H17NO4/c1-2-12-5-3-4-6-14(12)18-17(19)10-20-13-7-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)

InChI Key

HEMBQZAWHAEQEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.